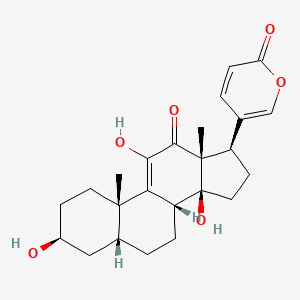![molecular formula C15H19NO3 B1253042 1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone CAS No. 79421-41-3](/img/structure/B1253042.png)
1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone” is a chemical compound that contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety . The compound has a molar mass of 143.18 g/mol and its Hill Formula is C₇H₁₃NO₂ .
Synthesis Analysis
The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane involves the condensation of cyclohexanone . It has also been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Molecular Structure Analysis
The molecular formula of 1,4-dioxa-8-azaspiro[4.5]decane is C₇H₁₃NO₂ . The InChI Key is KPKNTUUIEVXMOH-UHFFFAOYSA-O .Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in a study of microwave-assisted reductive amination . Via a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature . It has a boiling point of 108-110 °C (35 hPa), a density of 1.117 g/cm³, and a refractive index of 1.4809 to 1.4829 (20°C, 589 nm) .Applications De Recherche Scientifique
Antiviral Evaluation
A series of derivatives related to the chemical structure of 1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone have been synthesized and evaluated for antiviral activity. Compounds with this structure exhibited significant activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Structural Elucidation in Antitubercular Drugs
This compound's structure was elucidated as part of the study of BTZ043, a promising antitubercular drug candidate. The study included X-ray, variable temperature NMR, and DFT study (Richter et al., 2022).
Mass Spectrometric Study
1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, was studied using mass spectrometry to understand its fragmentation mechanism, which is crucial for analytical and synthetic chemistry applications (Solomons, 1982).
Growth-Regulating Activity
Derivatives of this compound were synthesized and evaluated for growth-regulating activity, showing promising results (Sharifkanov et al., 2001).
Removal of Carcinogenic Dyes
A Mannich base derivative of a similar compound was used to create a polymer effective in the removal of carcinogenic azo dyes, demonstrating environmental and industrial applications (Akceylan et al., 2009).
Synthesis and Pharmacological Evaluation
Synthesis and evaluation of derivatives for potential dopamine agonist activity showed that these compounds, though not exhibiting central nervous system activity, had potent activity in specific biological assays (Brubaker & Colley, 1986).
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane is classified as an irritant . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
1-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12(17)13-2-4-14(5-3-13)16-8-6-15(7-9-16)18-10-11-19-15/h2-5H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLGZBNNVGZPIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC3(CC2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507895 |
Source


|
| Record name | 1-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79421-41-3 |
Source


|
| Record name | 1-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![15-Ethyl-14-ethynyl-5-(hydroxyimino)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-ol](/img/structure/B1252961.png)
![7-methoxy-8-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one](/img/structure/B1252963.png)
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B1252964.png)



![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B1252970.png)
![3-(4-Methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252972.png)




![2,2-dimethylpropanoyloxymethyl (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1252982.png)
